

ML-180: A Technical Guide for Researchers

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Compound of Interest				
Compound Name:	ML-180			
Cat. No.:	B15604804		Get Quote	

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ML-180**, a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1). This document summarizes its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in cell-based assays, with a focus on its role in inhibiting inflammatory signaling pathways.

Core Compound Data

ML-180 is a small molecule identified as a selective inverse agonist of LRH-1, a nuclear receptor implicated in various physiological and pathological processes, including metabolism, inflammation, and cancer.

Property	Value	Source(s)
Molecular Formula	C20H25CIN4O2	[1][2][3][4]
Molecular Weight	388.89 g/mol	[1][2][3][4]
CAS Number	863588-32-3	[2][4]
Synonyms	SR-1848	[2][3][4]

Mechanism of Action: LRH-1 Inverse Agonism

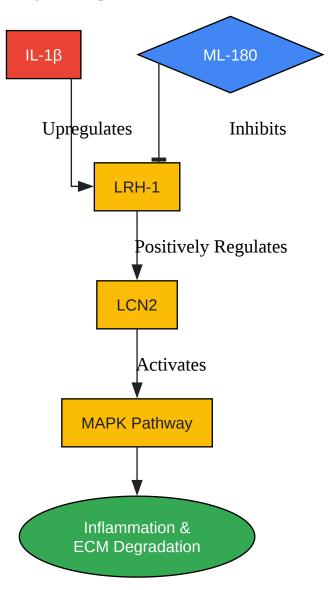
ML-180 functions by binding to the LRH-1 receptor and promoting a conformational change that leads to the recruitment of corepressors and subsequent downregulation of target gene



transcription. This is in contrast to agonists, which would activate the receptor and enhance gene expression. A key area of research for **ML-180** is its role in mitigating inflammation, particularly in the context of osteoarthritis.

Recent studies have elucidated a specific signaling pathway through which **ML-180** exerts its anti-inflammatory effects. In chondrocytes, the pro-inflammatory cytokine Interleukin-1β (IL-1β) upregulates the expression of LRH-1. LRH-1, in turn, positively regulates the expression of Lipocalin-2 (LCN2). This LRH-1/LCN2 axis then activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to inflammation and degradation of the extracellular matrix. **ML-180**, by inhibiting LRH-1, effectively blocks this entire cascade.[5]

Signaling Pathway Diagram





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LRH-1/LCN2/MAPK Signaling Pathway Inhibition by ML-180.

Experimental Protocols

This section provides detailed methodologies for investigating the effects of **ML-180** in a cell-based model of inflammation.

Cell Culture and Treatment with IL-1β and ML-180

This protocol describes the culture of chondrocytes and the induction of an inflammatory response using IL-1 β , followed by treatment with **ML-180**.

Materials:

- · Human or bovine articular chondrocytes
- Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Recombinant Human IL-1β (10 ng/mL stock solution)
- ML-180 (dissolved in DMSO to a stock concentration of 10 mM)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA

Procedure:

- Cell Seeding: Culture chondrocytes in T-75 flasks until 80-90% confluent. Harvest cells using Trypsin-EDTA and seed them into 6-well or 96-well plates at a desired density. Allow cells to adhere overnight.
- IL-1β Stimulation: The following day, replace the culture medium with fresh medium containing 10 ng/mL of IL-1β to induce an inflammatory response.[6][7][8] Incubate for 24 hours.



ML-180 Treatment: After the 24-hour IL-1β stimulation, treat the cells with varying concentrations of ML-180 (e.g., 0.1, 1, 10 µM) in fresh medium also containing 10 ng/mL IL-1β. A vehicle control (DMSO) should be included. Incubate for an additional 24-48 hours.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of ML-180 on cell viability.

Materials:

- Cells cultured and treated as described above in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- After the ML-180 treatment period, add 10 μL of MTT solution to each well.[9]
- Incubate the plate for 4 hours at 37°C.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of the LRH-1/LCN2/MAPK Pathway

This protocol is for analyzing the protein expression levels of key components in the signaling pathway.

Materials:

- Cells cultured and treated as described above in 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors



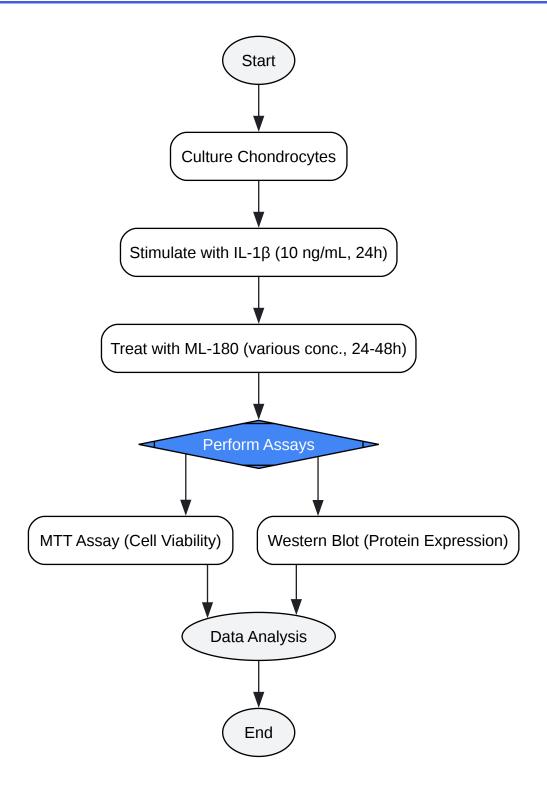
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies against LRH-1, LCN2, phosphorylated-p38 MAPK, total-p38 MAPK, and a loading control (e.g., GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:

- Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram





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Workflow for Investigating **ML-180** Effects on Chondrocytes.



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